Benzoyltropein

Description

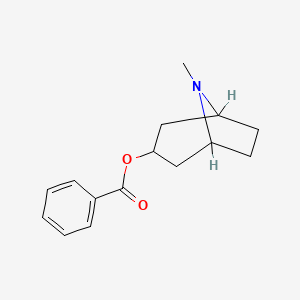

Structure

2D Structure

3D Structure

Properties

CAS No. |

19145-60-9 |

|---|---|

Molecular Formula |

C15H19NO2 |

Molecular Weight |

245.32 g/mol |

IUPAC Name |

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] benzoate |

InChI |

InChI=1S/C15H19NO2/c1-16-12-7-8-13(16)10-14(9-12)18-15(17)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3/t12-,13+,14? |

InChI Key |

XQJMXPAEFMWDOZ-PBWFPOADSA-N |

SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC=CC=C3 |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CC=CC=C3 |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Benzoyltropein

Classical and Contemporary Synthesis Approaches

Modern organic synthesis provides a robust toolbox for the construction of benzoyltropeine from basic chemical building blocks. Key methods include specific esterification protocols and electrochemical demethylation techniques.

The Mitsunobu reaction is a versatile and powerful method for the esterification of alcohols, allowing for the conversion of primary and secondary alcohols into a wide array of functional groups, including esters. wikipedia.orgorganic-chemistry.org This reaction facilitates the direct coupling of an alcohol, such as tropine (B42219), with a carboxylic acid, like benzoic acid, under mild conditions. The process typically employs triphenylphosphine (B44618) (PPh3) and an azodicarboxylate, most commonly diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The reaction mechanism is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate, which generates a betaine (B1666868) intermediate. wikipedia.org This intermediate deprotonates the carboxylic acid, and the resulting carboxylate anion is activated. The alcohol's hydroxyl group is then activated by the phosphonium (B103445) species, converting it into a good leaving group. organic-chemistry.orgmissouri.edu A subsequent SN2 substitution by the carboxylate anion proceeds with a complete inversion of stereochemistry at the alcohol's carbon center. organic-chemistry.orgmissouri.edu

A general laboratory procedure involves dissolving tropine, benzoic acid, and triphenylphosphine in a suitable anhydrous solvent like tetrahydrofuran (B95107) (THF). organic-synthesis.com The mixture is cooled, and the azodicarboxylate is added slowly. organic-synthesis.com The reaction is typically stirred for several hours at room temperature. organic-synthesis.com

Table 1: Key Parameters of the Mitsunobu Esterification for Benzoyltropeine Synthesis

| Parameter | Description |

| Alcohol | Tropine |

| Carboxylic Acid | Benzoic Acid |

| Reagents | Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether |

| Temperature | Typically initiated at 0 °C, then room temperature |

| Key Feature | Proceeds with inversion of stereochemistry at the alcohol center. organic-chemistry.orgmissouri.edu |

| By-products | Triphenylphosphine oxide, Hydrazine derivative |

Electrochemical methods offer a green and efficient alternative for the N-demethylation of tropane (B1204802) alkaloids. rsc.orgcore.ac.uk This process is a key step for producing nortropane derivatives, which are valuable precursors for other pharmaceutical products. rsc.org The reaction avoids the use of hazardous oxidizing agents and toxic solvents often employed in traditional chemical methods. rsc.orgcore.ac.uk

The electrochemical N-demethylation proceeds through the formation of an iminium intermediate at the anode. rsc.orgbohrium.com This intermediate is subsequently hydrolyzed by water, which acts as the nucleophile, to yield the secondary amine (nortropane) and formaldehyde. rsc.orgbohrium.com The process is typically carried out in a simple electrochemical cell, which can be a batch or flow system, using a glassy carbon electrode. rsc.orgcore.ac.uk The reaction occurs at room temperature in a mixed solvent system, such as ethanol/water or methanol (B129727)/water. rsc.org This methodology has been shown to be a generic and effective way of N-demethylating various tropane alkaloids, including cocaine and benzatropine. rsc.orgcore.ac.uk

Table 2: Conditions for Electrochemical N-Demethylation of Tropane Alkaloids

| Parameter | Description |

| Technique | Anodic Oxidation |

| Electrode | Porous Glassy Carbon |

| Solvent System | Ethanol/Water or Methanol/Water |

| Temperature | Room Temperature |

| Mechanism | Formation of an iminium intermediate followed by hydrolysis. rsc.orgbohrium.com |

| Key Advantage | Avoids hazardous reagents and toxic solvents, making it a "green" alternative. bohrium.com |

| Applicability | Generic for N-demethylating tropane alkaloids. rsc.orgcore.ac.uk |

Semisynthetic Routes from Natural Precursors

Semisynthesis leverages the complex structures of naturally occurring compounds, modifying them chemically to produce desired derivatives. This is a common strategy for tropane-based pharmaceuticals. bris.ac.uk

Tropane alkaloids are a well-defined group of natural products primarily found in the Solanaceae plant family. researchgate.netrsc.org Compounds such as atropine (B194438) and hyoscyamine (B1674123) are esters of tropine with tropic acid. uomustansiriyah.edu.iq These natural alkaloids can be extracted from botanical sources and serve as precursors for benzoyltropeine.

The primary step in this semisynthetic route is the hydrolysis of a naturally occurring tropane ester, like atropine, to yield the core alcohol, tropine. uomustansiriyah.edu.iq This hydrolysis can be accomplished by heating with agents like baryta water. uomustansiriyah.edu.iq The resulting tropine, sourced from a natural product, is then subjected to esterification with benzoic acid using standard chemical methods, including the Mitsunobu reaction as previously described, to yield benzoyltropeine. This approach is advantageous as it utilizes a readily available, complex chiral scaffold provided by nature.

Reaction Chemistry and Derivatization

The benzoyltropeine molecule possesses reactive sites that can be targeted for further chemical modification, leading to the synthesis of various derivatives.

The tropane skeleton in benzoyltropeine is susceptible to oxidation, particularly at the tertiary nitrogen atom. The action of oxidizing agents, such as trifluoroperacetic acid, on tropane alkaloids can lead to the formation of the corresponding N-oxide. researchgate.net This transformation alters the chemical properties of the molecule. The oxidation specifically targets the lone pair of electrons on the nitrogen atom within the bicyclic ring system. While the ester group of benzoyltropeine is generally stable under these conditions, stronger oxidizing conditions could potentially affect other parts of the molecule.

Reduction Reactions of Benzoyltropeine

Benzoyltropeine possesses two primary functional groups susceptible to reduction: the ester carbonyl group and the aromatic ring of the benzoyl moiety. The specific outcome of a reduction reaction is highly dependent on the choice of reducing agent and the reaction conditions.

Ester Carbonyl Reduction: The ester group can be reduced to yield two primary products: tropine and benzyl (B1604629) alcohol. This transformation requires strong reducing agents capable of cleaving the ester bond.

Complex Metal Hydrides: Lithium aluminium hydride (LiAlH₄) is a powerful, non-selective reducing agent commonly used for this purpose. The reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon, leading to the cleavage of the acyl-oxygen bond. This process would theoretically convert benzoyltropeine into tropine and benzyl alcohol.

Catalytic Hydrogenation: While catalytic hydrogenation is a versatile reduction method, reducing an ester typically requires harsh conditions (high pressure and temperature) and specific catalysts (e.g., copper chromite). Under such conditions, other parts of the molecule, like the aromatic ring, might also be affected.

Aromatic Ring Reduction: The benzene (B151609) ring of the benzoyl group can be reduced to a cyclohexane (B81311) ring through catalytic hydrogenation. This reaction usually requires a catalyst such as rhodium on carbon (Rh/C) or ruthenium, often under elevated pressure. The choice of catalyst is crucial for achieving selectivity, especially to avoid reduction of the ester group.

A summary of potential reduction reactions is presented below.

| Reaction Type | Reagent/Catalyst | Potential Product(s) | Notes |

| Ester Reduction | Lithium Aluminium Hydride (LiAlH₄) | Tropine, Benzyl Alcohol | A strong, non-selective reagent. |

| Aromatic Ring Reduction | H₂ / Rhodium on Carbon (Rh/C) | (Cyclohexanecarbonyl)tropeine | Requires specific catalytic conditions to preserve the ester. |

Substitution Reactions of Benzoyltropeine

Substitution reactions on benzoyltropeine can occur at several positions, primarily on the aromatic ring of the benzoyl group or, less commonly, involving the tropane core. jocpr.comwikipedia.org These reactions are fundamental for creating analogues with modified properties.

Electrophilic Aromatic Substitution: The benzene ring of the benzoyl group can undergo electrophilic aromatic substitution. The ester group is a deactivating, meta-directing substituent. Therefore, reactions such as nitration, halogenation, or sulfonation would be expected to introduce a substituent at the meta-position of the aromatic ring.

Nitration: Using a mixture of nitric acid and sulfuric acid would likely yield 3-nitrobenzoyltropeine.

Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) would be expected to produce 3-bromobenzoyltropeine.

Nucleophilic Substitution: Nucleophilic substitution reactions are less common for this molecule. wikipedia.orgbyjus.com The tropane skeleton's C-3 position is a secondary carbon, and direct displacement of the benzoyl group via an Sₙ2 mechanism would be sterically hindered and require the group to be converted into a better leaving group. organic-chemistry.org An Sₙ1 mechanism is also unlikely due to the instability of the resulting carbocation. organic-chemistry.org However, hydrolysis of the ester bond, which can be considered a nucleophilic acyl substitution, is a key reaction.

| Reaction Type | Reagent(s) | Expected Product | Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | 3-Nitrobenzoyltropeine | Meta-position of the benzoyl ring |

| Bromination | Br₂, FeBr₃ | 3-Bromobenzoyltropeine | Meta-position of the benzoyl ring |

| Hydrolysis (Acyl Substitution) | NaOH, H₂O | Tropine, Sodium Benzoate (B1203000) | Carbonyl carbon of the ester |

Formation of Related Derivatives (e.g., Hydroxylated Benzoyltropeine)

Creating derivatives of benzoyltropeine, such as hydroxylated versions, is crucial for structure-activity relationship studies. researchgate.net Hydroxylation can be targeted at either the tropane skeleton or the aromatic ring.

Aromatic Hydroxylation: Introducing a hydroxyl group onto the benzoyl ring can be achieved through several synthetic strategies. One common approach involves electrophilic aromatic substitution to introduce a group that can later be converted to a hydroxyl group. For instance, nitration followed by reduction to an amine, and subsequent diazotization and hydrolysis, can yield phenolic derivatives. Direct hydroxylation of aromatic rings is challenging but can sometimes be achieved using specific oxidizing agents or through biochemical routes.

Tropane Ring Hydroxylation: Hydroxylation of the tropane core, for example at the C-6 or C-7 positions, is a key transformation in the biosynthesis of related alkaloids like scopolamine (B1681570). nih.gov In a synthetic context, this can be a complex undertaking, often requiring multi-step sequences. These might involve creating a double bond in the tropane ring followed by epoxidation and subsequent ring-opening to introduce hydroxyl groups.

| Derivative Type | Potential Synthetic Strategy | Key Intermediates/Reactions |

| Aromatic Hydroxylation | Nitration -> Reduction -> Diazotization -> Hydrolysis | 3-Aminobenzoyltropeine, Diazonium salt |

| Tropane Core Hydroxylation | Dehydrogenation -> Epoxidation -> Ring Opening | Dehydrobenzoyltropeine, Epoxide intermediate |

Catalytic Approaches in Benzoyltropeine Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. nih.gov In the context of benzoyltropeine synthesis, which fundamentally involves the esterification of tropine with benzoic acid or its derivatives, catalysis plays a pivotal role.

Acid Catalysis: Traditional esterification methods often employ strong protic acids like sulfuric acid or p-toluenesulfonic acid as catalysts. These catalysts protonate the carbonyl oxygen of benzoic acid, rendering the carbonyl carbon more electrophilic and susceptible to attack by the hydroxyl group of tropine.

Enzymatic Catalysis: Biocatalysis, using enzymes such as lipases, offers a green alternative. Lipases can catalyze esterification under mild conditions with high chemo- and regioselectivity. This approach avoids the use of harsh reagents and can lead to cleaner reaction profiles.

Transition Metal Catalysis: While less common for simple esterification, transition metal catalysts can be employed in synthetic routes that construct the tropane skeleton itself or in cross-coupling reactions to create complex benzoyl analogues before the final esterification step. nih.gov

Principles of Atom Economy and Green Chemistry in Synthetic Routes

The principles of green chemistry aim to design chemical processes that minimize waste and environmental impact. jocpr.comwordpress.com Atom economy, a central concept of green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. buecher.dewikipedia.org

In the synthesis of benzoyltropeine via the esterification of tropine and benzoic acid, the reaction itself is an addition-elimination (condensation) process that produces water as the only byproduct.

Reaction: Tropine + Benzoic Acid → Benzoyltropeine + H₂O

The atom economy for this ideal reaction is calculated as: Atom Economy (%) = (Molecular Weight of Benzoyltropeine / (Molecular Weight of Tropine + Molecular Weight of Benzoic Acid)) x 100%

This calculation reveals a high theoretical atom economy, as only a small molecule (water) is lost. However, a full green chemistry assessment must also consider:

Catalysts: Using catalytic amounts of a reagent is superior to using stoichiometric amounts. buecher.de

Solvents: The choice of solvent is critical. Water is an ideal green solvent, while chlorinated or volatile organic solvents are less desirable.

Energy Consumption: Reactions that proceed under mild conditions (lower temperature and pressure) are more energy-efficient.

Applying these principles, an ideal synthesis of benzoyltropeine would involve the enzymatic esterification of tropine and benzoic acid in a benign solvent or even under solvent-free conditions, maximizing atom economy and minimizing environmental impact. jocpr.com

Advanced Structural Characterization and Elucidation of Benzoyltropein

Spectroscopic Techniques for Molecular Structure Determination

NMR spectroscopy is a powerful non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of protons and carbons can be achieved, confirming the structure of Benzoyltropeine, which consists of a tropane (B1204802) skeleton esterified with a benzoyl group at the C-3 position.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons within the molecule. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) are key parameters for structural assignment.

A critical aspect in the characterization of Benzoyltropeine is the stereochemistry at the C-3 position. Benzoyltropeine possesses an endo configuration, where the benzoyloxy group is axial. Its exo diastereomer is known as Tropacocaine. The orientation of the proton at C-3 (H-3) is diagnostic for distinguishing between these two isomers. In Benzoyltropeine (endo isomer), the equatorial H-3 proton typically appears as a triplet due to coupling with the adjacent C-2 and C-4 methylene (B1212753) protons. This is distinct from the exo isomer (Tropacocaine), where the axial H-3 proton presents as a quintet. nih.gov

Research findings have identified the specific signal for the H-3 proton of Benzoyltropeine as a triplet centered at 5.47 ppm with a coupling constant (J) of 4.5 Hz. nih.gov The protons of the benzoyl group are expected in the aromatic region (approximately 7.4-8.1 ppm), while the N-methyl protons would appear as a singlet in the upfield region (around 2.3-2.5 ppm). The remaining protons on the bicyclic tropane ring typically appear as complex multiplets between 1.5 and 3.5 ppm.

Interactive Data Table: Key ¹H NMR Data for Benzoyltropeine

Note: This table includes specific reported data and typical estimated ranges for tropane alkaloids.

| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Reported Multiplicity | Reported Coupling Constant (J, Hz) |

| H-3 | 5.47 | Triplet (t) | 4.5 |

| H-1, H-5 (bridgehead) | 3.2 - 3.5 | Broad Multiplet | - |

| N-CH₃ | 2.3 - 2.5 | Singlet (s) | - |

| H-2, H-4, H-6, H-7 (tropane ring) | 1.5 - 2.4 | Complex Multiplets (m) | - |

| Aromatic (ortho-H) | 8.0 - 8.1 | Doublet (d) | ~7-8 |

| Aromatic (meta/para-H) | 7.4 - 7.6 | Multiplet (m) | - |

The carbonyl carbon of the ester group is expected to be the most downfield signal, typically above 165 ppm. The carbons of the aromatic ring appear in the 128-133 ppm range, with the ipso-carbon (the one attached to the ester) being distinct. The carbon bearing the ester group (C-3) is expected around 65-70 ppm. The bridgehead carbons (C-1 and C-5) and the N-methyl carbon (N-CH₃) have characteristic shifts in the 55-65 ppm and 40-45 ppm ranges, respectively. The remaining methylene carbons of the tropane ring (C-2, C-4, C-6, C-7) are found further upfield.

Interactive Data Table: Estimated ¹³C NMR Chemical Shifts for Benzoyltropeine

Note: These are estimated values based on analogous compounds, as specific experimental data is not widely published.

| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |

| C=O (Ester Carbonyl) | 166.0 |

| C-ipso (Aromatic) | 130.5 |

| C-para (Aromatic) | 133.0 |

| C-ortho (Aromatic) | 129.5 |

| C-meta (Aromatic) | 128.5 |

| C-3 | 66.0 |

| C-1, C-5 (bridgehead) | 61.0 |

| N-CH₃ | 40.0 |

| C-2, C-4 | 35.0 |

| C-6, C-7 | 25.0 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For Benzoyltropeine, COSY spectra would show correlations between H-3 and the protons on C-2 and C-4, and among the interconnected protons of the C-6 and C-7 methylene groups, confirming the connectivity within the tropane ring system.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). An HSQC spectrum would definitively link each proton signal to its attached carbon. For example, it would show a cross-peak between the ¹H signal at 5.47 ppm (H-3) and the ¹³C signal for C-3 (est. ~66.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. HMBC is crucial for identifying connectivity around quaternary carbons (which have no attached protons) and for linking different parts of the molecule. Key correlations for Benzoyltropeine would include a cross-peak from the H-3 proton to the ester carbonyl carbon and from the aromatic ortho-protons to the same carbonyl carbon, unequivocally establishing the position and structure of the benzoyl ester group.

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of Benzoyltropeine's isomer, Tropacocaine, shows a distinct molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 245, corresponding to the molecular weight of the compound. acs.org The fragmentation pattern is characteristic of the tropane ester structure. Key fragmentation pathways involve the cleavage of the ester bond and fragmentation of the tropane ring. nih.gov

Common fragments observed in the mass spectrum include:

m/z 122: This fragment arises from the loss of the benzoyloxy group, representing the C₈H₁₂N⁺ portion of the tropane skeleton after rearrangement.

m/z 105: This is the benzoyl cation (C₆H₅CO⁺), a very stable and often abundant fragment resulting from the cleavage of the ester linkage.

m/z 82 and 81: These fragments are characteristic of the tropane ring itself, arising from further fragmentation of the m/z 122 ion. acs.org

Tandem mass spectrometry (MS/MS) experiments isolate the molecular ion (m/z 245) and induce fragmentation, allowing for a more detailed study of these specific fragmentation pathways, which helps to confirm the identity of the compound.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of its elemental formula. For Benzoyltropeine, the molecular formula is C₁₅H₁₉NO₂.

The calculated exact mass for the neutral molecule is 245.1416 g/mol . In HRMS, the compound is typically observed as a protonated molecule, [M+H]⁺. The high-resolution measurement of this ion confirms the elemental composition, distinguishing it from other compounds that might have the same nominal mass.

Interactive Data Table: HRMS and MS/MS Fragmentation Data for Benzoyltropeine

| Ion/Fragment | Molecular Formula | Calculated Exact Mass (m/z) | Description |

| [M+H]⁺ | C₁₅H₂₀NO₂⁺ | 246.1489 | Protonated Molecular Ion |

| [M]⁺ | C₁₅H₁₉NO₂ | 245.1416 | Molecular Ion |

| Fragment 1 | C₈H₁₂N⁺ | 122.0964 | Tropane skeleton fragment |

| Fragment 2 | C₇H₅O⁺ | 105.0335 | Benzoyl cation |

| Fragment 3 | C₆H₈N⁺ | 94.0651 | Tropane ring fragment |

| Fragment 4 | C₅H₈N⁺ | 82.0651 | Tropane ring fragment |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Fragmentation Pattern Analysis for Structural Identification

Mass spectrometry is a pivotal analytical technique for the structural elucidation of organic compounds like benzoyltropeine. In this method, the molecule is ionized, often leading to the formation of a molecular ion (M+), which can then undergo fragmentation. The resulting fragmentation pattern provides a unique "fingerprint" of the molecule, offering valuable insights into its structural components. chemguide.co.uklibretexts.org The process involves bombarding the vaporized sample with high-energy electrons, which knocks off an electron from the molecule to form a positively charged molecular ion. chemguide.co.uk Due to their energetic instability, some of these molecular ions break down into smaller, positively charged fragment ions and neutral radicals. chemguide.co.uklibretexts.org Only the charged fragments are detected by the mass spectrometer, producing a mass spectrum that plots the mass-to-charge ratio (m/z) against relative abundance. chemguide.co.uk

The fragmentation of tropane alkaloids, including benzoyltropeine, is influenced by the stability of the resulting carbocations. libretexts.org Cleavage that leads to the formation of more stable secondary or tertiary carbocations is generally favored. libretexts.org For benzoyltropeine, characteristic fragmentation would involve the cleavage of the ester bond, leading to the formation of ions corresponding to the tropine (B42219) and benzoic acid moieties. The tropane ring itself can undergo further fragmentation, often involving the loss of the N-methyl group or cleavage of the bicyclic system. Analysis of the m/z values of these fragments allows for the reconstruction of the original molecular structure.

| Fragment Ion | Proposed Structure | Significance |

| [Tropine]+ | C8H15NO+ | Indicates the presence of the tropane alcohol core. |

| [Benzoyl]+ | C7H5O+ | Confirms the benzoyl ester substituent. |

| [M - C7H5O2]+ | Ion resulting from the loss of the benzoyl group. | Helps to identify the ester functionality and the mass of the acyl group. |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. rsc.orgspecac.com These methods are based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their covalent bonds. msu.edu The absorption of this energy causes the bonds to stretch and bend more vigorously. specac.com An infrared spectrum is a plot of the percentage of transmitted light (transmittance) against the wavenumber (in cm⁻¹) of the radiation. rsc.org

The infrared spectrum of benzoyltropeine would exhibit characteristic absorption bands corresponding to its key functional groups. The region from 4000 to 1500 cm⁻¹ is known as the functional group region, while the area below 1500 cm⁻¹ is the fingerprint region, which is unique to the entire molecule. libretexts.org

Key expected vibrational modes for benzoyltropeine include:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹ due to the stretching vibration of the carbonyl group in the benzoate (B1203000) ester. specac.com

C-O Stretch: The C-O stretching of the ester group will likely appear as a sharp peak between 1210 cm⁻¹ and 1300 cm⁻¹.

C-H Stretch: Absorptions corresponding to the stretching of C-H bonds in the aromatic ring and the aliphatic tropane skeleton are expected around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Aromatic C=C Bending: The benzene (B151609) ring will also show characteristic absorptions in the fingerprint region, typically between 1450 and 1600 cm⁻¹, arising from C=C bond stretching vibrations.

FTIR offers advantages over conventional IR spectroscopy, including faster scan times and greater sensitivity. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This technique is particularly useful for identifying conjugated systems, such as the aromatic ring in benzoyltropeine. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. iosrjournals.org

The UV-Vis spectrum of benzoyltropeine is expected to be dominated by the absorption of the benzoyl group. The benzene ring contains π electrons that can undergo π → π* transitions. The presence of the carbonyl group in conjugation with the benzene ring can shift the absorption maximum (λmax) to longer wavelengths. For benzoyltropeine, characteristic absorption bands are expected in the UV region. For comparison, benzylamine (B48309) exhibits absorption maxima at 206 nm and 256 nm. sielc.com Molecules with π bonds are most likely to absorb light in the UV-Vis region. libretexts.org The absorbance of a solution is proportional to its concentration, as described by the Beer-Lambert law. libretexts.org

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | ~230 - 280 | Benzoyl group |

| n → π | > 280 (weaker absorption) | Carbonyl group |

X-ray Crystallography for Solid-State Structure

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is the gold standard for molecular structure determination. carleton.edu This technique involves directing a beam of monochromatic X-rays onto a single crystal of the compound. carleton.edu The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The positions and intensities of these spots are used to calculate the electron density map of the molecule, from which the atomic positions can be determined. carleton.edu

For benzoyltropeine, a single crystal X-ray diffraction study would reveal the precise conformation of the tropane ring, which typically adopts a chair conformation. It would also determine the orientation of the benzoyl group relative to the tropane moiety. The resulting crystal structure provides unambiguous proof of the compound's connectivity and stereochemistry.

Analysis of Molecular Packing and Intermolecular Interactions in Crystal Structures

The way molecules arrange themselves in a crystal lattice, known as molecular packing, is governed by intermolecular interactions. ias.ac.in These interactions, although weaker than covalent bonds, are crucial in determining the physical properties of the solid. ias.ac.in

In the crystal structure of benzoyltropeine, various intermolecular interactions are expected to play a role in the molecular packing. These may include:

Van der Waals forces: These are weak, non-specific interactions that occur between all molecules.

Dipole-dipole interactions: The polar ester group in benzoyltropeine will lead to dipole-dipole interactions between adjacent molecules.

C-H···O interactions: Weak hydrogen bonds between carbon-hydrogen bonds and the oxygen atoms of the carbonyl group can also influence the crystal packing.

Analysis of the crystal structure would allow for the identification and characterization of these interactions, providing a deeper understanding of the supramolecular assembly of benzoyltropeine in the solid state.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the molecule. This information is crucial for confirming the molecular formula of a newly synthesized or isolated compound.

For benzoyltropeine, with a molecular formula of C₁₅H₁₉NO₂, the theoretical elemental composition can be calculated.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 15 | 180.15 | 73.44 |

| Hydrogen | H | 1.01 | 19 | 19.19 | 7.83 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.71 |

| Oxygen | O | 16.00 | 2 | 32.00 | 13.05 |

| Total | 245.35 | 100.00 |

Experimental data from elemental analysis of a pure sample of benzoyltropeine should closely match these theoretical values, thereby confirming its molecular formula.

Chiral Analysis and Stereochemical Characterization

The stereochemistry of benzoyltropeine, an ester of tropine and benzoic acid, is a critical aspect of its molecular identity. The tropane skeleton contains chiral centers, which gives rise to the possibility of stereoisomers. The characterization and separation of these isomers are essential for understanding their distinct chemical and biological properties. The primary methods employed for the chiral analysis and stereochemical elucidation of benzoyltropeine and related tropane alkaloids include high-performance liquid chromatography (HPLC) with chiral stationary phases, nuclear magnetic resonance (NMR) spectroscopy with chiral derivatizing agents, circular dichroism (CD) spectroscopy, and single-crystal X-ray crystallography.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation of enantiomers. chiralpedia.comsigmaaldrich.com The use of chiral stationary phases (CSPs) allows for the differential interaction of the enantiomers with the chiral environment of the column, leading to their separation. For tropane alkaloids and their derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly effective. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, which have different binding energies and thus different retention times. sigmaaldrich.com

The following interactive table summarizes typical parameters that could be employed in the chiral HPLC separation of a tropane alkaloid like benzoyltropeine, based on established methods for similar compounds.

| Parameter | Value |

| Column | Chiralpak AD, Chiralcel OD |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine |

| Detection | UV at 230 nm |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

For the definitive determination of the absolute configuration of each enantiomer, NMR spectroscopy in conjunction with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, is a widely used method. springernature.comnih.gov By converting the chiral alcohol (tropine moiety) into diastereomeric Mosher's esters, it is possible to observe differences in the chemical shifts of the protons near the chiral center. nih.govoregonstate.edu The analysis of these chemical shift differences (Δδ = δS - δR) allows for the assignment of the absolute configuration of the stereocenter. nih.gov

Circular dichroism (CD) spectroscopy provides another valuable tool for stereochemical analysis. nih.gov Enantiomers exhibit mirror-image CD spectra, and the sign of the Cotton effect can be correlated with the absolute configuration of the molecule. nih.gov By comparing the experimental CD spectrum with that predicted by theoretical calculations, the absolute stereochemistry can be determined. nih.gov

The most unambiguous method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. nih.gov This technique provides a three-dimensional structure of the molecule, from which the spatial arrangement of all atoms can be precisely determined. nih.gov Obtaining a suitable crystal of a single enantiomer is a prerequisite for this analysis. nih.gov

The following table presents hypothetical but representative data that would be obtained from the chiral analysis and stereochemical characterization of the enantiomers of a tropane ester like benzoyltropeine.

| Property | (+)-Enantiomer | (-)-Enantiomer |

| HPLC Retention Time (min) | 12.5 | 15.2 |

| Specific Rotation [α]D | +25.0° (c=1, EtOH) | -24.8° (c=1, EtOH) |

| Key ¹H NMR Δδ (δS-δR) (ppm) | N/A | N/A |

| Circular Dichroism (λmax, nm) | 235 (+Δε) | 235 (-Δε) |

| Absolute Configuration | R | S |

Biosynthesis and Natural Occurrence of Benzoyltropein

Identification as a Natural Product of Botanical Origin

Benzoyltropein (B1217145) is classified among natural products of botanical origin . It is a benzoate (B1203000) ester, a derivative of tropane (B1204802) alkaloids, and has been identified in various plant species nih.gov. Its presence signifies a role within the plant's secondary metabolism, contributing to the diverse array of compounds produced by flora.

Occurrence in Specific Plant Genera and Species (e.g., Erythroxylum)

The genus Erythroxylum, belonging to the family Erythroxylaceae, is the primary source of this compound and other related tropane alkaloids wikipedia.orgresearchgate.net. Species such as Erythroxylum coca and Erythroxylum novogranatense are well-known for their high content of tropane alkaloids, including cocaine and its derivatives wikipedia.orgmdpi.com. This compound has been specifically reported in Erythroxylum ecarinatum and Erythroxylum argentinum, among other Erythroxylum species nih.gov. The distribution of tropane alkaloids, including this compound, is characteristic of this genus and plays a role in its chemotaxonomic classification researchgate.net.

Biogenetic Pathways of Tropane Alkaloids Relevant to this compound

The biosynthesis of tropane alkaloids is a complex, multi-step process that begins with amino acids and involves several enzymatic transformations. While specific pathways for this compound are not always detailed separately from broader tropane alkaloid biosynthesis, the general framework applies.

The fundamental tropane skeleton is derived from the amino acids ornithine or arginine, which are converted to putrescine mdpi.compnas.orgnih.gov. Putrescine is then methylated to N-methylputrescine, considered the first committed step in tropane alkaloid biosynthesis pnas.orgmdpi.comnih.govjmp.ir. Further steps lead to the formation of tropinone (B130398), which is then reduced to tropine (B42219) (3α-tropanol) or pseudotropine (3β-tropanol) by tropinone reductases (TR I and TR II) pnas.orgmdpi.comnih.govnih.govresearchgate.net. This compound is formed through the esterification of tropine with benzoic acid nih.govmdpi.com.

Tropine: A key alcohol precursor in the tropane alkaloid pathway, tropine is formed from the reduction of tropinone pnas.orgnih.govmdpi.com.

Benzoic Acid: Benzoic acid, the acyl group donor for this compound, is synthesized in plants from phenylalanine via cinnamic acid purdue.edupnas.orgfrontiersin.orgresearchgate.net. This process involves the shortening of the cinnamic acid side chain, often through a β-oxidative pathway purdue.edupnas.org.

The final step in the formation of this compound involves the esterification of tropine with benzoic acid. This acylation reaction is typically catalyzed by acyltransferases. In the context of cocaine biosynthesis, which shares similar esterification steps, an enzyme known as cocaine synthase, a member of the BAHD acyltransferase superfamily, has been identified. This enzyme catalyzes the condensation of activated acyl-CoA thioesters (like benzoyl-CoA) with the tropane alcohol precursor, methylecgonine, in Erythroxylum coca mdpi.compnas.orgresearchgate.net. It is highly probable that similar acyltransferase enzymes are involved in the esterification of tropine with benzoic acid to form this compound.

The regulation of tropane alkaloid biosynthesis involves controlling the flux of metabolites through the pathway. Key enzymes like putrescine N-methyltransferase (PMT) and tropinone reductases (TR I and TR II) are critical in directing metabolic flow mdpi.comnih.govjmp.ir. Plant growth regulators, such as methyl jasmonate, have been shown to influence the expression of these genes and consequently the accumulation of tropane alkaloids nih.gov. Understanding these regulatory mechanisms is crucial for optimizing the production of these compounds in plant systems researchgate.netnih.govjipb.net.

Localization and Accumulation within Plant Tissues

Tropane alkaloids, including this compound, are typically synthesized and accumulated in specific plant tissues. In Erythroxylum species, the biosynthesis of cocaine and related compounds is primarily located in the above-ground parts, particularly in young, expanding leaves researchgate.net. In contrast, in Solanaceae plants like Atropa belladonna, tropane alkaloid biosynthesis is often localized in the roots pnas.orgjmp.irnih.govnih.gov. The precise localization of this compound within Erythroxylum tissues would depend on the specific species and the developmental stage of the plant, but it is generally found in the aerial parts where alkaloid synthesis is active researchgate.net.

Related Naturally Occurring Tropane Alkaloids and Biosynthetic Relationships

Tropane alkaloids constitute a significant class of nitrogen-containing secondary metabolites, characterized by their distinctive 8-azabicyclo[3.2.1]octane core structure. This compound, an ester formed between tropine and benzoic acid, is one such compound, sharing its fundamental tropane skeleton with a wide array of related naturally occurring alkaloids. These compounds are predominantly found in plant families such as the Solanaceae, Erythroxylaceae, and Convolvulaceae mdpi.comnih.govneu.edu.triastate.eduwikipedia.org. The biosynthetic pathways leading to these diverse alkaloids share common early steps, with divergence occurring at later stages, leading to variations in their chemical structures and biological activities.

Biosynthetic Pathways of Tropane Alkaloids

The biosynthesis of the tropane nucleus is initiated from amino acid precursors, primarily ornithine and arginine, which are interconvertible through the intermediate pyrroline-5-carboxylate mdpi.comnih.goviastate.edupnas.org. Ornithine is decarboxylated to putrescine, a reaction that can also be achieved from arginine via agmatine (B1664431) and N-carbamoyl putrescine mdpi.comiastate.edu. A crucial early step in the pathway is the N-methylation of putrescine by putrescine N-methyltransferase (PMT), forming N-methylputrescine, which is widely considered the first rate-limiting step in tropane alkaloid biosynthesis mdpi.comnih.govpnas.orgnih.govjmp.ir. Subsequently, N-methylputrescine is oxidized to 4-methylamino-butanal, which undergoes spontaneous intramolecular cyclization to yield the N-methyl-Δ¹-pyrrolinium cation mdpi.comnih.govpnas.org. This cation serves as a key intermediate and a branching point for the synthesis of various tropane alkaloids nih.govpnas.org.

Further enzymatic transformations lead to the formation of tropinone, a pivotal intermediate in the pathway. Tropinone is then reduced to tropine (3α-tropanol), the alcohol component of many tropane alkaloids, including this compound, primarily by tropinone reductase I (TRI) mdpi.comneu.edu.tr. The final stage in this compound biosynthesis involves the esterification of tropine with benzoic acid or an activated form, such as benzoyl-CoA. This esterification is likely catalyzed by enzymes like benzoate-CoA ligase (BZL) or other acyltransferases involved in activating benzoic acid for conjugation neu.edu.trpageplace.deresearchgate.netmdpi.comresearchgate.net.

Related Tropane Alkaloids and Biosynthetic Divergence

This compound's structure, featuring a benzoic acid ester linkage to tropine, places it within a family of alkaloids that includes other benzoate esters and alkaloids with different acyl groups. For example, hyoscyamine (B1674123) and scopolamine (B1681570), prominent alkaloids found in the Solanaceae family, are esters of tropine with tropic acid mdpi.comneu.edu.trnih.govjmp.ir. Cocaine, a well-known alkaloid from the Erythroxylaceae family, is an ester of ecgonine (B8798807) methyl ester with benzoic acid; ecgonine methyl ester itself is a tropane derivative with additional functional groups nih.govwikipedia.orggoogle.com. Tropacocaine is another related benzoate ester of tropine, often found alongside cocaine in Erythroxylum species pageplace.denih.gov.

The biosynthetic relationships underscore a common origin for the tropane core structure, derived from the early steps involving ornithine/arginine and putrescine. The divergence occurs in the subsequent steps, particularly in the choice of acid used for esterification and any further modifications to the tropane ring or the esterifying acid. Research suggests that the biosynthesis of tropane alkaloids has evolved independently in different plant families, such as the Solanaceae and Erythroxylaceae, which may explain variations in their alkaloid profiles and the specific enzymes involved pnas.org.

Natural Occurrence of this compound

This compound has been identified in several plant species. It has been reported in members of the Erythroxylum genus, including Erythroxylum ecarinatum and Erythroxylum argentinum, where it co-occurs with other coca alkaloids nih.gov. Additionally, this compound has been isolated from the roots of Convolvulus siculus chemfaces.com.

Comparative Table of Key Tropane Alkaloids and Their Biosynthesis

| Alkaloid Name | Primary Plant Family | Representative Plant Sources | Tropane Core Structure | Esterifying Acid | Key Biosynthetic Precursors |

| This compound | Erythroxylaceae, Convolvulaceae | Erythroxylum ecarinatum, Convolvulus siculus | Tropine | Benzoic acid | Ornithine/Arginine → Putrescine → Tropine + Benzoic acid |

| Cocaine | Erythroxylaceae | Erythroxylum coca | Ecgonine methyl ester | Benzoic acid | Ornithine/Arginine → ... → Ecgonine methyl ester + Benzoic acid |

| Hyoscyamine | Solanaceae | Atropa belladonna, Datura stramonium | Tropine | Tropic acid | Ornithine/Arginine → ... → Tropine + Tropic acid |

| Scopolamine | Solanaceae | Datura spp., Hyoscyamus niger | Hyoscyamine derivative | Tropic acid | Hyoscyamine → Epoxidation |

| Tropacocaine | Erythroxylaceae | Erythroxylum spp. | Tropine | Benzoic acid | Ornithine/Arginine → ... → Tropine + Benzoic acid |

This table illustrates the shared tropane core and common early biosynthetic precursors among these related alkaloids, highlighting the divergence primarily in the acyl group used for esterification and subsequent structural modifications.

Compound Names Mentioned

this compound

Tropine

Benzoic acid

Ornithine

Arginine

Pyrroline-5-carboxylate

Putrescine

Agmatine

N-carbamoyl putrescine

N-methylputrescine

Putrescine N-methyltransferase (PMT)

4-methylamino-butanal

N-methyl-Δ¹-pyrrolinium cation

Tropinone

Tropinone reductase I (TRI)

Benzoyl-CoA

Benzoate-CoA ligase (BZL)

Hyoscyamine

Scopolamine

Tropic acid

Cocaine

Ecgonine methyl ester

Tropacocaine

Calystegines

Theoretical and Computational Studies of Benzoyltropein

Molecular Modeling and Docking Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application of these techniques is molecular docking, which predicts the preferred orientation of one molecule when bound to a second to form a stable complex. biointerfaceresearch.comnih.gov

In silico docking is a computational method used to predict how a ligand, such as benzoyltropeine, might interact with a specific protein target. This process involves creating three-dimensional models of both the ligand and the protein and then using algorithms to explore various possible binding poses of the ligand within the protein's binding site. youtube.com The goal is to identify the most stable binding conformation, which is typically the one with the lowest binding energy. nih.gov

The prediction of these interactions is crucial for understanding the molecular basis of a compound's activity. The docking process can reveal key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic contacts with the ligand. nih.gov For benzoyltropeine, this would involve docking its 3D structure into the binding pocket of a relevant biological target, such as a receptor or enzyme. The results, often presented in a table, quantify the strength of the interaction and detail the specific contacts made.

Table 1: Example of Predicted Ligand-Protein Interactions for Benzoyltropeine

This interactive table illustrates the type of data generated from a molecular docking simulation. The values are hypothetical and serve to demonstrate how the binding affinity and specific molecular interactions between a ligand (Benzoyltropeine) and its target protein are characterized.

| Parameter | Value | Description |

| Binding Energy | -8.5 kcal/mol | A lower negative value indicates a more favorable and stable binding interaction. |

| Interacting Residues | Tyr115, Asp142, Phe250 | Amino acids in the protein's binding site that are in close contact with the ligand. |

| Hydrogen Bonds | Asp142 (2.8 Å) | A strong, specific interaction between the ligand and an amino acid residue, with the distance in angstroms. |

| Hydrophobic Contacts | Phe250, Trp310, Leu314 | Non-polar interactions that contribute significantly to the stability of the ligand-protein complex. |

Conformational analysis is the study of the different three-dimensional arrangements of atoms that a molecule can adopt by rotation about single bonds. researchgate.net For a flexible molecule like benzoyltropeine, identifying the most stable, low-energy conformations is essential, as the molecule's shape dictates its ability to bind to a target protein. Computational methods systematically or randomly alter the molecule's rotatable bonds to explore its conformational space. wavefun.com

Once a set of possible conformations is generated, energy minimization is performed. This process uses algorithms, such as steepest descent or conjugate gradient methods, to adjust the geometry of the molecule to find the conformation with the lowest potential energy, often referred to as the global minimum. nih.govopenreview.netarxiv.org This minimized structure represents the most stable and likely conformation of the molecule in a given environment.

Table 2: Relative Energies of Different Benzoyltropeine Conformers

This table provides an example of results from a conformational analysis study. It shows different potential 3D structures (conformers) of Benzoyltropeine, ranked by their relative potential energy. The conformer with the lowest energy is the most stable.

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle (C1-C2-N-C8) | Stability |

| Conf-1 | 0.00 | 175° | Most Stable (Global Minimum) |

| Conf-2 | +1.25 | -65° | Stable (Local Minimum) |

| Conf-3 | +3.50 | 85° | Less Stable |

| Conf-4 | +5.80 | 120° | Unstable |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) is a powerful computational simulation technique that models the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, offering insights into the stability of ligand-protein complexes and the dynamic nature of molecules in simulated biological environments. youtube.comnih.gov

After a docking study predicts a favorable binding pose for benzoyltropeine, an MD simulation can be used to evaluate the stability of this predicted complex over a period of time (typically nanoseconds to microseconds). nih.gov The simulation places the benzoyltropeine-protein complex in a box of water molecules and ions to mimic physiological conditions.

The stability of the binding is often assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand's atomic positions relative to its starting pose. A low and stable RMSD value over the course of the simulation suggests that the ligand remains tightly bound in the binding pocket, indicating a stable interaction. nih.gov Conversely, a large and fluctuating RMSD might suggest that the ligand is unstable and may be dissociating from the protein.

MD simulations also provide detailed information about the dynamic behavior of benzoyltropeine itself within a simulated environment, such as water or a lipid bilayer. researchgate.net These simulations can reveal how the molecule flexes, rotates, and changes its conformation in response to its surroundings. researchgate.netyoutube.com This analysis can identify key intramolecular interactions and the molecule's interactions with solvent molecules, which can influence its solubility and ability to approach its biological target. Understanding this dynamic behavior is crucial for a complete picture of the molecule's function.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Benzoyltropeine Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For benzoyltropeine, QSAR studies would involve a set of its analogs with experimentally measured potencies.

The process involves calculating a variety of molecular descriptors for each analog. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. nih.gov Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed biological activity. nih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized benzoyltropeine analogs, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. nih.gov

Table 3: Example of a QSAR Model for Benzoyltropeine Analogs

This table illustrates a hypothetical QSAR equation. Such a model quantitatively relates the biological activity (e.g., inhibitory concentration, pIC50) of a series of compounds to their structural and chemical properties (descriptors).

| Component | Description |

| QSAR Equation | pIC50 = 1.5 * (LogP) - 0.8 * (TPSA) + 0.5 * (MolWeight) + 2.1 |

| Dependent Variable | pIC50: The negative logarithm of the half-maximal inhibitory concentration; a higher value means greater potency. |

| Independent Descriptors | LogP: A measure of the molecule's hydrophobicity. |

| TPSA: Topological Polar Surface Area, related to a molecule's ability to permeate cell membranes. | |

| MolWeight: The molecular weight of the compound. | |

| Statistical Significance | r² = 0.92: The coefficient of determination, indicating that 92% of the variance in activity is explained by the model. |

| q² = 0.85: The cross-validated r², a measure of the model's predictive power. |

Derivation of Theoretical Descriptors

Theoretical descriptors are numerical values that characterize a molecule's structure and physicochemical properties, derived from its theoretical model. These descriptors are fundamental in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to correlate a molecule's structure with its biological activity or physical properties.

For benzoyltropeine, a variety of theoretical descriptors could be calculated to understand its behavior at a molecular level. These descriptors can be categorized as follows:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition and including counts of atoms, bonds, rings, and molecular weight.

Topological Descriptors: These numerical indices are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index and Randić index, which provide information about molecular branching and complexity.

Geometrical Descriptors: Calculated from the 3D coordinates of the atoms, these descriptors include molecular surface area, volume, and shape indices. For benzoyltropeine, these would be crucial for understanding its fit within a biological receptor.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these provide detailed electronic information. Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are indicative of a molecule's electron-donating and accepting capabilities, respectively, and are important for understanding reactivity.

Dipole moment: This descriptor quantifies the polarity of the molecule, which influences its solubility and interactions with polar environments.

Partial atomic charges: These describe the distribution of electron density across the molecule, highlighting potential sites for electrostatic interactions.

Illustrative Table of Theoretical Descriptors for Benzoyltropeine:

| Descriptor Type | Descriptor Name | Hypothetical Value for Benzoyltropeine | Significance |

|---|---|---|---|

| Constitutional | Molecular Weight | 259.34 g/mol | Basic property influencing diffusion and transport. |

| Topological | Wiener Index | Value | Relates to molecular branching and compactness. |

| Geometrical | Molecular Surface Area | Value Ų | Influences interactions with receptors and enzymes. |

| Quantum-Chemical | HOMO Energy | Value eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Value eV | Indicates susceptibility to nucleophilic attack. |

Note: The values in this table are for illustrative purposes and would require specific computational studies to be determined accurately for benzoyltropeine.

Correlation with in vitro Molecular Mechanisms

The theoretical descriptors derived for benzoyltropeine can be correlated with its experimentally determined in vitro molecular mechanisms. By establishing a statistically significant relationship between one or more descriptors and a measured biological activity, a QSAR model can be developed. Such models are invaluable in predicting the activity of novel, structurally related compounds.

For instance, the local anesthetic properties of some tropine (B42219) derivatives have been investigated. A QSAR study could correlate descriptors such as lipophilicity (often represented by the calculated logP value) and electronic properties (like partial charges on specific atoms) with the anesthetic potency. A higher lipophilicity might facilitate membrane penetration, while specific electronic features could govern the interaction with ion channels, a common mechanism for local anesthetics.

While specific QSAR studies on benzoyltropeine are not prominent in the literature, research on related tropane-based compounds has demonstrated the utility of this approach in understanding their antiproliferative properties.

Prediction of Molecular Properties using Cheminformatics Tools

Cheminformatics utilizes computational methods to analyze and predict the properties of chemical compounds. These tools are particularly useful in the early stages of drug discovery for filtering compound libraries and prioritizing candidates for further experimental testing.

Computational Assessment of Absorption, Distribution, Metabolism, and Excretion (ADMET) Parameters

ADMET properties are crucial for determining the pharmacokinetic profile and potential success of a drug candidate. In silico tools can provide valuable predictions for these parameters.

For benzoyltropeine, a computational ADMET assessment would likely involve the prediction of the following:

Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and skin permeability would be estimated. These predictions are often based on models that consider factors like lipophilicity, molecular size, and the number of hydrogen bond donors and acceptors.

Distribution: The ability of a compound to distribute throughout the body is assessed by predicting its plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. The latter is particularly relevant for psychoactive compounds.

Metabolism: In silico tools can predict the primary sites of metabolism by cytochrome P450 (CYP) enzymes. For benzoyltropeine, this could involve identifying which carbon atoms are most susceptible to oxidation. Inhibition of specific CYP isoforms can also be predicted, which is important for assessing potential drug-drug interactions.

Excretion: Predictions related to excretion often focus on renal clearance and interaction with transporters like P-glycoprotein.

Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (e.g., Ames test), carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).

Illustrative ADMET Profile for Benzoyltropeine:

| ADMET Parameter | Predicted Property | Predicted Outcome (Illustrative) |

|---|---|---|

| Absorption | Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate | |

| Distribution | Blood-Brain Barrier Penetration | Yes |

| Plasma Protein Binding | Moderate to High | |

| Metabolism | CYP2D6 Substrate | Likely |

| Toxicity | hERG Inhibition | Potential for cardiotoxicity |

Note: This table presents a hypothetical ADMET profile for benzoyltropeine based on general characteristics of similar alkaloids. Actual values would require dedicated in silico modeling.

Off-Target Protein Interaction Prediction (in silico)

A drug's therapeutic effect is derived from its interaction with its intended target. However, interactions with other proteins, known as off-target interactions, can lead to adverse effects or provide opportunities for drug repurposing. In silico methods, such as molecular docking and pharmacophore modeling, can predict potential off-target interactions for benzoyltropeine.

This process typically involves screening the structure of benzoyltropeine against a large database of protein structures. Docking algorithms would calculate the binding affinity of benzoyltropeine to the active sites of these proteins. High predicted binding affinities to proteins other than the primary target would suggest potential off-target effects. For example, given the structural similarities of benzoyltropeine to other tropane (B1204802) alkaloids, it might be screened against a panel of receptors and transporters in the central nervous system.

Quantum Chemical Calculations in Mechanistic Studies

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of molecules. These methods can be employed to study the mechanisms of chemical reactions and biological processes involving benzoyltropeine.

For instance, the hydrolysis of the ester bond in benzoyltropeine to yield tropine and benzoic acid is a key metabolic reaction. Quantum chemical calculations could be used to model the reaction pathway, both in the absence and presence of an enzyme catalyst. This would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, products, and any transition states or intermediates.

Frequency Calculations: To confirm that the optimized structures correspond to energy minima (reactants, products, intermediates) or first-order saddle points (transition states).

Energy Profile: Determining the activation energy and reaction energy, which provide insights into the reaction kinetics and thermodynamics.

Such studies could elucidate the role of specific amino acid residues in an enzyme's active site in stabilizing the transition state and accelerating the hydrolysis of benzoyltropeine. Furthermore, these calculations can help in understanding the spectroscopic properties (e.g., NMR, IR) of benzoyltropeine by predicting chemical shifts and vibrational frequencies.

Analytical Methodologies for Benzoyltropein in Research Contexts

Chromatographic Separation Techniques

Chromatography plays a pivotal role in separating Benzoyltropein (B1217145) from complex mixtures, enabling its subsequent detection and quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely utilized.

HPLC is a versatile technique for the analysis of this compound, often employed for its separation and quantification in various matrices. Reversed-phase HPLC (RP-HPLC) is commonly applied, typically utilizing C18 columns. The mobile phase often consists of a mixture of aqueous buffers (e.g., containing phosphoric acid) and organic solvents like methanol (B129727) or acetonitrile, run in either isocratic or gradient elution modes scirp.orgspringernature.comut.ac.irresearchgate.net. Detection is frequently achieved using UV-Vis spectrophotometry, with wavelengths around 229 nm being suitable for this compound and related benzoylated compounds scirp.orgspringernature.com. The method's speed and resolution are critical factors, with some methods achieving complete analysis in as little as 5 minutes upb.ro.

Table 1: Representative HPLC Parameters for this compound Analysis

| Parameter | Description | Reference(s) |

| Column Type | Reversed-phase C18 | scirp.orgspringernature.comut.ac.ir |

| Mobile Phase | Methanol/Water with 0.1% Phosphoric Acid; Acetonitrile/Water | scirp.orgut.ac.irupb.ro |

| Elution Mode | Isocratic or Gradient | scirp.orgut.ac.ir |

| Flow Rate | e.g., 0.75 mL/min | ut.ac.ir |

| Detection | UV-Vis Spectrophotometry | scirp.orgspringernature.comupb.ro |

| Detection Wavelength | ~229 nm | scirp.orgspringernature.com |

| Typical Run Time | ~5-20 minutes | scirp.orgupb.ro |

Gas Chromatography is another established technique for analyzing this compound, particularly when coupled with mass spectrometry. Due to its relatively low volatility, this compound may sometimes benefit from derivatization to enhance its thermal stability and detectability in GC systems journal-imab-bg.org. However, direct GC analysis using flame ionization detection (FID) or electron-capture detection (ECD) has also been reported for related alkaloids biocrick.comchemfaces.com. GC methods are often characterized by their speed, simplicity, and good repeatability aidic.it.

The hyphenation of chromatographic techniques with mass spectrometry (MS) significantly enhances the selectivity, sensitivity, and specificity of this compound analysis.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) allows for the separation of compounds based on their volatility and polarity, followed by ionization and mass analysis. The resulting mass spectrum provides a unique fingerprint for identification, and the intensity of specific ions can be used for quantification. NIST mass spectral data centers provide reference spectra for this compound, with characteristic ions at m/z 124 reported nih.gov. GC-MS methods are valued for their low cost, simple operation, and high precision aidic.it.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it ideal for analyzing this compound in complex biological or environmental matrices, even at trace levels. Techniques like Electrospray Ionization (ESI) coupled with Orbitrap or triple quadrupole mass analyzers are commonly employed nih.govifremer.fr. LC-MS/MS methods can achieve very low limits of detection (LODs), often in the nanomolar range researchgate.netpeerj.com. The use of derivatization, such as benzoylation with benzoyl chloride, can improve the retention of polar analytes on reversed-phase columns and enhance ionization efficiency in LC-MS, although careful optimization of reaction conditions is necessary researchgate.netnih.gov. Tandem mass spectrometry (MS/MS) provides further specificity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), which significantly reduces background noise and improves quantification accuracy sigmaaldrich.comnih.govnih.govmdpi.com.

Table 2: Representative Mass Spectrometry Parameters and Performance

| Technique | Ionization Mode | Detection Method | Typical LOD/LOQ Range | Key Performance Metrics | Reference(s) |

| GC-MS | EI (70 eV) | SIM / Scan | Not specified | Good repeatability, high precision, simple operation | journal-imab-bg.orgaidic.itnih.gov |

| LC-MS/MS | ESI (Positive) | MRM / MS/MS | <10 nM (derivatized) | High sensitivity, selectivity, accuracy, low matrix effect | researchgate.netpeerj.comnih.gov |

| LC-MS/MS | ESI | MS/MS | 0.87-5.72 ng/L (LOD) | High recovery (>90%), accuracy (80-115%), R² >0.99 | peerj.com |

| GC-MS/MS | EI | MRM | 0.01-6.61 ng/g (LOQ) | Recoveries 70-130%, RSD <20% | nih.govmdpi.com |

Application as a Reference Standard in Phytochemical Research

This compound serves a crucial role as a reference standard in phytochemical research. Its availability with high purity (e.g., ≥98%) allows for the accurate identification and quantification of this compound within plant extracts, particularly those derived from Erythroxylum species chemfaces.com. As a standard, it is indispensable for:

Method Development and Validation: Establishing the performance characteristics of analytical methods designed to detect this compound in botanical samples .

Quality Control: Ensuring the consistency and purity of plant-derived products or extracts that may contain this compound.

Comparative Studies: Providing a benchmark for identifying and quantifying related tropane (B1204802) alkaloids or other compounds within complex phytochemical matrices .

Its use extends to quality control in the manufacturing of related pharmaceuticals, such as Atropine (B194438), and for filings like ANDA and DMF synthinkchemicals.com.

Development and Validation of Analytical Methods for Complex Matrices (non-clinical)

The development and validation of analytical methods for this compound in complex matrices (e.g., plant materials, environmental samples) require a systematic approach to ensure reliability and accuracy. Key stages and parameters include:

Sample Preparation: This often involves extraction techniques such as solid-phase extraction (SPE), ultrasonic extraction, or liquid-liquid extraction to isolate this compound from the matrix. Optimization of sorbent types, elution solvents, pH, and extraction times is critical journal-imab-bg.orgpeerj.comnih.govmdpi.com.

Method Validation: According to established guidelines (e.g., ICH Q2A/B), validation assesses the method's suitability for its intended purpose. Essential parameters include:

Selectivity/Specificity: The ability to unequivocally assess the analyte in the presence of other components peerj.combiopharminternational.com.

Linearity: The method’s ability to elicit test results that are directly proportional to the analyte concentration within a given range, typically assessed by correlation coefficients (R²) upb.roaidic.itpeerj.comresearchgate.net.

Accuracy: The closeness of the test results to the true value, often expressed as percent recovery from spiked samples ut.ac.irresearchgate.netpeerj.commdpi.comresearchgate.net.

Precision: The agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day), often expressed as relative standard deviation (RSD) peerj.comnih.govnih.govmdpi.comresearchgate.net.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively upb.ropeerj.comnih.govnih.govresearchgate.netresearchgate.net.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature), indicating its reliability during normal usage researchgate.netpeerj.comnih.govbiopharminternational.com.

Matrix Effect: The influence of co-extracted matrix components on the analyte signal, which can affect accuracy and sensitivity peerj.comnih.govnih.gov.

Future Directions in Benzoyltropein Chemical Research

Advancements in Asymmetric and Stereoselective Synthesis of Benzoyltropein (B1217145) and its Analogs

The precise control of stereochemistry is paramount in the synthesis of complex organic molecules like this compound and its analogs. Future research aims to develop highly efficient asymmetric and stereoselective synthetic routes. This includes exploring novel chiral catalysts, such as organocatalysts and metal complexes with tailored chiral ligands, to achieve high enantiomeric and diastereomeric excesses in the formation of the tropane (B1204802) core and the ester linkage. Advances in chiral phase-transfer catalysis, utilizing Cinchona alkaloid derivatives, are also a promising avenue for developing greener and more scalable asymmetric syntheses buchler-gmbh.com. Furthermore, the integration of computational chemistry with experimental studies will be crucial for designing catalysts and reaction conditions that predict and achieve desired stereoselectivity mdpi.comnumberanalytics.com. Research is also directed towards developing methods that allow for the synthesis of specific stereoisomers of this compound analogs, potentially leading to compounds with distinct chemical or biological properties.

Exploration of Novel Synthetic Pathways and Catalytic Systems

Beyond stereoselectivity, the exploration of novel synthetic pathways and catalytic systems for this compound and its derivatives is a critical area. This involves investigating greener chemistry approaches, such as photocatalysis and electrocatalysis, which offer more sustainable and atom-economical routes nih.govbeilstein-journals.org. The use of microwave-assisted synthesis is also being explored as a method to accelerate reactions and improve yields, aligning with green chemistry principles ajrconline.org. The development of new catalytic systems, potentially involving immobilized catalysts or flow chemistry, could enhance efficiency, facilitate product isolation, and enable continuous production processes. Research into novel synthetic routes will aim to reduce the number of steps, minimize waste generation, and utilize more readily available starting materials.

Deeper Elucidation of Biosynthetic Enzymes and Genetic Engineering for Production

Understanding the natural biosynthesis of this compound and related tropane alkaloids is key to developing biotechnological production strategies. Future research will focus on identifying and characterizing the specific enzymes involved in the tropane alkaloid biosynthetic pathway, such as those responsible for esterification and alkaloid backbone formation nih.govresearchgate.net. Metabolic engineering of microbial hosts, like yeast, offers a promising avenue for producing this compound and its derivatives. Recent advancements in engineering yeast platforms have demonstrated significant improvements in the production of tropane alkaloids such as hyoscyamine (B1674123) and scopolamine (B1681570) through the optimization of metabolite transport and the incorporation of plant transporters nih.govpnas.org. Further research will aim to elucidate the precise roles of individual enzymes and explore genetic engineering strategies to enhance the flux towards this compound production in engineered organisms.

Integration of Advanced Computational Chemistry with Experimental Studies

The synergy between computational chemistry and experimental work is vital for accelerating research in this compound chemistry. Advanced computational methods, including Density Functional Theory (DFT) and molecular dynamics simulations, can provide deep insights into reaction mechanisms, transition states, and conformational preferences of this compound and its analogs mdpi.comnumberanalytics.comnih.govsmu.edu. These computational tools can aid in the rational design of new synthetic routes, predict catalyst performance, and guide the development of structure-activity relationships (SAR) for novel analogs. By integrating computational predictions with experimental validation, researchers can more efficiently explore chemical space and optimize synthetic strategies.

Development of Novel Analytical Platforms for Trace Analysis in Chemical and Botanical Samples (non-clinical)

Accurate and sensitive analytical methods are essential for detecting and quantifying this compound in various non-clinical matrices, such as chemical mixtures or botanical samples. Future directions include the development of novel analytical platforms that offer improved sensitivity, selectivity, and throughput. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are already established, but ongoing research focuses on enhancing their performance for trace analysis organomation.comnih.govijstr.orgchromatographyonline.com. This includes the development of more efficient sample preparation methods, such as modified QuEChERS techniques for botanical samples, and the utilization of advanced mass spectrometry detectors (e.g., triple quadrupole) for greater specificity and lower detection limits gcms.cz. The aim is to create robust analytical workflows for reliable identification and quantification, even in complex matrices.

Structure-Based Design of Chemical Probes and Analogs for Mechanistic Studies

The design of chemical probes and analogs based on the structure of this compound is crucial for understanding its chemical behavior and potential interactions. Structure-activity relationship (SAR) studies, often guided by computational modeling, can identify key structural features responsible for specific properties chemfaces.comnih.gov. Future research will focus on designing and synthesizing targeted analogs and chemical probes that can be used to investigate reaction mechanisms or probe biological pathways, if applicable to chemical processes. These probes might incorporate functionalities for photoaffinity labeling or other detection methods sigmaaldrich.com. By systematically modifying the this compound scaffold, researchers can gain deeper insights into its reactivity and potential roles in various chemical systems.

Compound List:

Q & A

Q. What are the established synthetic pathways for Benzoyltropein, and how can researchers optimize reaction conditions for purity?

this compound is typically synthesized via esterification of tropine with benzoyl chloride under controlled alkaline conditions. Key methodological considerations include:

- Reagent stoichiometry : Excess benzoyl chloride (1.2–1.5 equivalents) ensures complete esterification .

- Temperature control : Maintain 0–5°C during reaction initiation to minimize side products (e.g., diesters) .